molecular formula C11H22FNO3 B2619244 (S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate CAS No. 857026-02-9

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate

Katalognummer: B2619244
CAS-Nummer: 857026-02-9
Molekulargewicht: 235.299
InChI-Schlüssel: WVKNFDYVRRJKJN-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate is a useful research compound. Its molecular formula is C11H22FNO3 and its molecular weight is 235.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-Tert-butyl (4-fluoro-1-hydroxy-4-methylpentan-2-YL)carbamate, identified by its CAS number 1447616-09-2, is a compound of interest due to its potential biological activity, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular models, and implications for therapeutic applications.

  • Molecular Formula : C11H22FNO3
  • Molecular Weight : 235.30 g/mol
  • Structure : The compound features a tert-butyl group attached to a fluorinated hydroxy-methylpentane structure, which is critical for its biological interactions.

Recent studies have highlighted that compounds similar to this compound exhibit significant inhibitory effects on both β-secretase and acetylcholinesterase. These enzymes are crucial in the pathogenesis of Alzheimer's disease due to their roles in amyloid-beta peptide aggregation and cholinergic neurotransmission.

Key Findings from Research

  • Inhibition of β-secretase :
    • The compound has demonstrated an IC50 value of 15.4 nM against β-secretase, indicating strong inhibitory potential .
  • Acetylcholinesterase Inhibition :
    • The Ki value for acetylcholinesterase inhibition was reported at 0.17 μM, suggesting effective modulation of cholinergic signaling pathways .
  • Amyloid-Beta Aggregation :
    • In vitro studies showed that the compound could inhibit amyloid-beta aggregation by up to 85% at a concentration of 100 μM .

Astrocyte Cell Viability

In vitro experiments using astrocyte cell cultures exposed to amyloid-beta (Aβ) peptides demonstrated that treatment with this compound significantly improved cell viability. Specifically:

  • Cell Viability Results :
    • Control group: 100% viability
    • Aβ-treated group: 43.78% viability
    • Aβ + Compound-treated group: 62.98% viability

These results indicate a protective effect against Aβ-induced cytotoxicity .

In Vivo Studies

In vivo studies utilizing a scopolamine-induced model of AD showed that while the compound reduced Aβ levels in the brain, it did not significantly outperform established treatments like galantamine. Notably:

  • The compound exhibited similar effects on oxidative stress markers but lacked statistical significance compared to controls .

Comparative Data Table

Activity TypeMeasurementResult
β-secretase InhibitionIC5015.4 nM
Acetylcholinesterase InhibitionKi0.17 μM
Amyloid-Beta Aggregation% Inhibition at 100 μM85%
Astrocyte Cell Viability% ViabilityAβ + Compound: 62.98%
In Vivo Aβ ReductionComparison with GalantamineNot statistically significant

Eigenschaften

IUPAC Name

tert-butyl N-[(2S)-4-fluoro-1-hydroxy-4-methylpentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22FNO3/c1-10(2,3)16-9(15)13-8(7-14)6-11(4,5)12/h8,14H,6-7H2,1-5H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKNFDYVRRJKJN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.